molecular formula C15H16O B14669735 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene CAS No. 41976-80-1

1,1'-(2-Methoxyethane-1,1-diyl)dibenzene

Katalognummer: B14669735
CAS-Nummer: 41976-80-1
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: IGDFQYAWPSVNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is an organic compound with the molecular formula C15H16O It is characterized by the presence of two benzene rings connected by a methoxyethane bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium methoxide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(1,2-Ethanediyl)dibenzene: Similar structure but lacks the methoxy group.

    1,1’-(1,2-Dimethoxyethane-1,1-diyl)dibenzene: Contains an additional methoxy group, leading to different chemical properties.

Uniqueness

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is unique due to its specific methoxyethane bridge, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature can influence its behavior in chemical reactions and its interactions in biological systems.

Eigenschaften

CAS-Nummer

41976-80-1

Molekularformel

C15H16O

Molekulargewicht

212.29 g/mol

IUPAC-Name

(2-methoxy-1-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI-Schlüssel

IGDFQYAWPSVNGU-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.